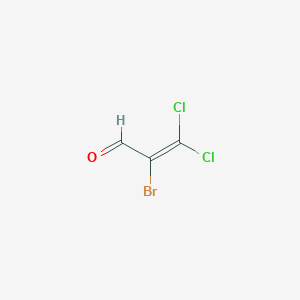![molecular formula C13H19IN2O2 B14140803 tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate CAS No. 939760-54-0](/img/structure/B14140803.png)
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H19IN2O2 and a molecular weight of 362.21 g/mol It is a derivative of carbamic acid and is characterized by the presence of an iodine atom on the phenyl ring and a tert-butyl group attached to the carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate typically involves the reaction of 4-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or acetonitrile
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Formation of primary amines.
Aplicaciones Científicas De Investigación
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom on the phenyl ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (2-iodoethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Uniqueness
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate is unique due to the presence of both an iodine atom on the phenyl ring and a tert-butyl group on the carbamate moiety. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased binding affinity in biological systems .
Propiedades
Número CAS |
939760-54-0 |
|---|---|
Fórmula molecular |
C13H19IN2O2 |
Peso molecular |
362.21 g/mol |
Nombre IUPAC |
tert-butyl N-[2-amino-2-(4-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19IN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17) |
Clave InChI |
XWULVOXSTPYWCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


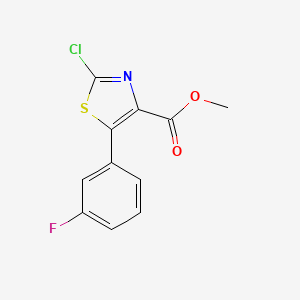
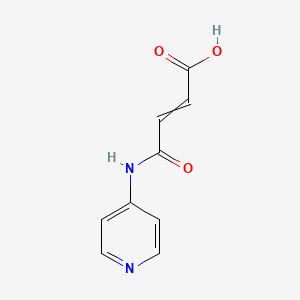
![Trimethyl[(4-methylphenyl)methoxy]silane](/img/structure/B14140748.png)
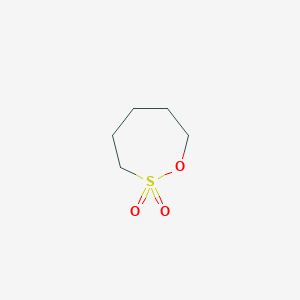
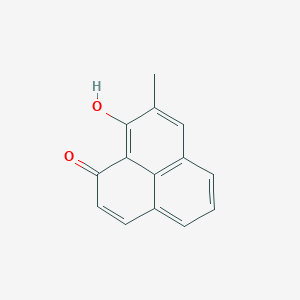
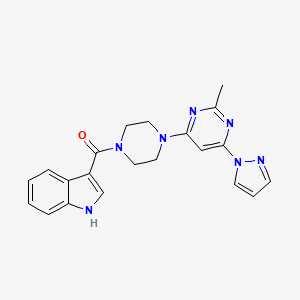
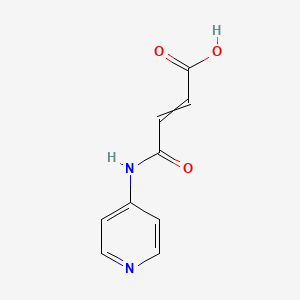
![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
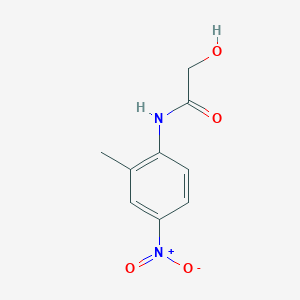
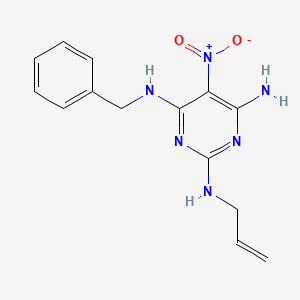
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
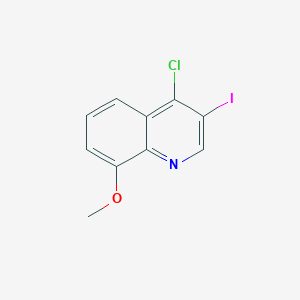
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)
